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molecular formula C10H16O2 B8593884 1-Vinyl-5-hexenyl acetate

1-Vinyl-5-hexenyl acetate

Cat. No. B8593884
M. Wt: 168.23 g/mol
InChI Key: CSSYVPGEVYWPNO-UHFFFAOYSA-N
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Patent
US04181683

Procedure details

1,7-Octadien-3-ol, Compound (III), which is the starting material for preparing 1,7-octadien-3-one of this invention can easily be synthesized by dimerizing butadiene using a palladium complex as a catalyst in the presence of acetic acid to obtain 3-acetoxy-1,7-octadiene, Compound (I), and then hydrolyzing the same. (See Tetrahedron Letters, No. 26, page 2451, 1967 incorporated herein by reference which teaches the synthesis of 4-acetoxy-2,7-octadiene and 1-acetoxy-2,7-octadiene by dimerizing butadiene in the presence of a bis(triphenyl phosphine) (maleic anhydride) palladium catalyst and acetic acid at 120° C.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Compound ( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].C=[CH:11][C:12](=[O:18])CCCC=C.C=CC=C>C(O)(=O)C>[C:12]([O:9][CH:3]([CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8])[CH:2]=[CH2:1])(=[O:18])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCCC=C)O
Step Two
Name
Compound ( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCCC=C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can easily be synthesized

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC(C=C)CCCC=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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